Evidence 1: Buried Interface Passivation — PCE, Jsc, and FF Gains vs. Unpassivated Control
In inverted CsMAFA perovskite solar cells, spin-coating butane-1,4-diammonium iodide (BDAI₂) onto the hole-transport layer prior to perovskite deposition passivates the buried interface. Relative to the unpassivated control device, BDAI₂ passivation increased the short-circuit current density (Jsc) from 24.0 to 24.5 mA·cm⁻², the fill factor (FF) from 74.1% to 79.9%, and the power conversion efficiency (PCE) from 18.6% to 20.5% [1]. The authors attribute these gains to suppressed defect formation at the buried interface, higher perovskite crystallinity, and reduced carrier recombination probability [1].
| Evidence Dimension | Photovoltaic performance parameters (Jsc, FF, PCE) |
|---|---|
| Target Compound Data | BDAI₂-passivated device: Jsc = 24.5 mA·cm⁻², FF = 79.9%, PCE = 20.5% |
| Comparator Or Baseline | Unpassivated control device: Jsc = 24.0 mA·cm⁻², FF = 74.1%, PCE = 18.6% |
| Quantified Difference | ΔJsc = +0.5 mA·cm⁻²; ΔFF = +5.8 percentage points; ΔPCE = +1.9 absolute percentage points (+10.2% relative gain) |
| Conditions | Inverted Cs₀.₁MA₀.₀₉FA₀.₈₁PbCl₀.₁₄I₂.₈₆ perovskite solar cells; BDAI₂ dissolved in IPA at 0.5 mg·mL⁻¹; spin-coated on PTAA hole-transport layer; AM 1.5G illumination. |
Why This Matters
When procuring a passivation agent for inverted PSC architectures, BDAI₂ delivers a quantified +10.2% relative PCE improvement at the buried interface—a gain that mono-ammonium salts cannot replicate because they lack the diammonium bridging geometry required for simultaneous passivation of two adjacent defect sites.
- [1] Kuo, C.-W. et al. (2024). Buried Interface Passivation Using Organic Ammonium Salts for Efficient Inverted CsMAFA Perovskite Solar Cell Performance. ACS Omega, 9(21), 23033–23039. DOI: 10.1021/acsomega.4c02656. View Source
